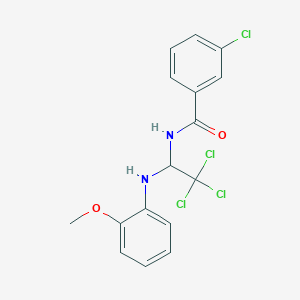
1-Ethyl-6-methylquinolinium-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-methylquinolinium-2-sulfonate is a quaternary ammonium compound derived from quinoline It is characterized by the presence of an ethyl group at the first position, a methyl group at the sixth position, and a sulfonate group at the second position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-6-methylquinolinium-2-sulfonate can be synthesized through a multi-step process involving the alkylation of quinoline derivatives. The typical synthetic route includes:
Alkylation: Quinoline is first alkylated with ethyl iodide to introduce the ethyl group at the first position.
Methylation: The resulting compound is then methylated at the sixth position using methyl iodide.
Sulfonation: Finally, the compound undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group at the second position.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-methylquinolinium-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Quinolinium derivatives with various functional groups.
Scientific Research Applications
1-Ethyl-6-methylquinolinium-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methylquinolinium-2-sulfonate involves its interaction with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its entry into cells. Once inside, it can interact with nucleic acids and proteins, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
- 1-Ethyl-2-methylquinolinium iodide
- 1-Ethylquinolinium iodide
- 2-Methylquinolinium iodide
Comparison: 1-Ethyl-6-methylquinolinium-2-sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and biological properties Compared to its analogs, it exhibits higher solubility in water and enhanced reactivity in various chemical reactions
Properties
Molecular Formula |
C12H13NO3S |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-ethyl-6-methylquinolin-1-ium-2-sulfonate |
InChI |
InChI=1S/C12H13NO3S/c1-3-13-11-6-4-9(2)8-10(11)5-7-12(13)17(14,15)16/h4-8H,3H2,1-2H3 |
InChI Key |
KACHWMFQMMWZMN-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


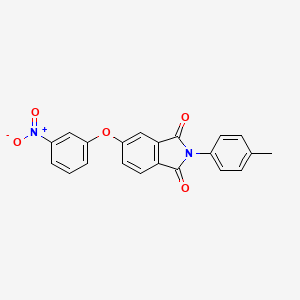
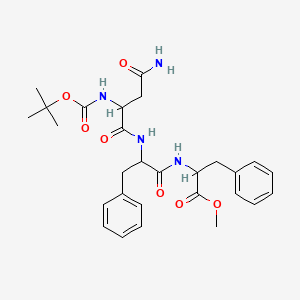
![Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B15044881.png)
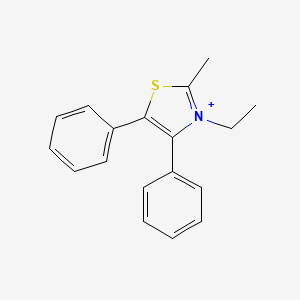
![(3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-5-phenylthiophene-2(3H)-thione](/img/structure/B15044890.png)
![4-Nitrophenyl {[9A,11A-dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-YL]sulfanyl}formate](/img/structure/B15044902.png)
![N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B15044903.png)
![1,4-Bis[4-(nonyloxy)benzoyl]piperazine](/img/structure/B15044910.png)
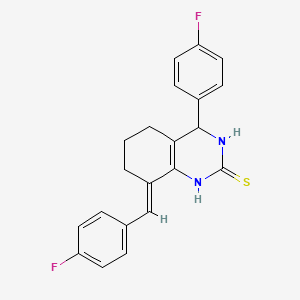

![2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15044927.png)
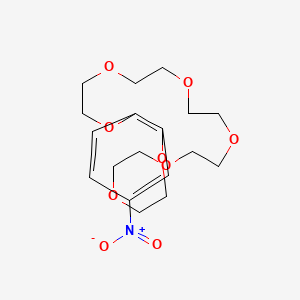
![(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15044949.png)
